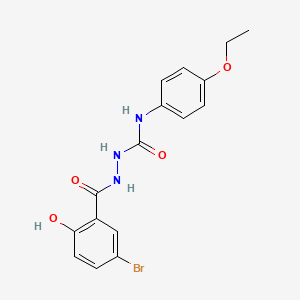![molecular formula C37H22N2O2 B4673173 2,3-bis[4-(phenylethynyl)phenyl]-6-quinoxalinecarboxylic acid](/img/structure/B4673173.png)
2,3-bis[4-(phenylethynyl)phenyl]-6-quinoxalinecarboxylic acid
Übersicht
Beschreibung
2,3-bis[4-(phenylethynyl)phenyl]-6-quinoxalinecarboxylic acid, also known as DPQ, is a small molecule inhibitor that has been widely used in scientific research. The compound is known to have potential therapeutic applications in cancer, neurodegenerative diseases, and other disorders. In
Wirkmechanismus
2,3-bis[4-(phenylethynyl)phenyl]-6-quinoxalinecarboxylic acid inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2,3-bis[4-(phenylethynyl)phenyl]-6-quinoxalinecarboxylic acid binds to the enzyme and prevents it from carrying out its normal function, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
2,3-bis[4-(phenylethynyl)phenyl]-6-quinoxalinecarboxylic acid has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2,3-bis[4-(phenylethynyl)phenyl]-6-quinoxalinecarboxylic acid induces apoptosis and inhibits cell proliferation. In neurodegenerative disease models, 2,3-bis[4-(phenylethynyl)phenyl]-6-quinoxalinecarboxylic acid reduces the accumulation of amyloid-beta and tau proteins. 2,3-bis[4-(phenylethynyl)phenyl]-6-quinoxalinecarboxylic acid has also been shown to have anti-inflammatory effects and to inhibit the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-bis[4-(phenylethynyl)phenyl]-6-quinoxalinecarboxylic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 2,3-bis[4-(phenylethynyl)phenyl]-6-quinoxalinecarboxylic acid has also been extensively studied and has a well-established mechanism of action. However, 2,3-bis[4-(phenylethynyl)phenyl]-6-quinoxalinecarboxylic acid has some limitations. It can be toxic at high concentrations, and its effects may be cell type-specific.
Zukünftige Richtungen
There are several future directions for 2,3-bis[4-(phenylethynyl)phenyl]-6-quinoxalinecarboxylic acid research. One area of interest is the development of 2,3-bis[4-(phenylethynyl)phenyl]-6-quinoxalinecarboxylic acid analogs with improved efficacy and reduced toxicity. Another area of interest is the investigation of 2,3-bis[4-(phenylethynyl)phenyl]-6-quinoxalinecarboxylic acid's potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. Finally, there is a need for further research to understand the molecular mechanisms underlying 2,3-bis[4-(phenylethynyl)phenyl]-6-quinoxalinecarboxylic acid's effects.
Wissenschaftliche Forschungsanwendungen
2,3-bis[4-(phenylethynyl)phenyl]-6-quinoxalinecarboxylic acid has been extensively studied for its potential therapeutic applications in cancer and neurodegenerative diseases. 2,3-bis[4-(phenylethynyl)phenyl]-6-quinoxalinecarboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2,3-bis[4-(phenylethynyl)phenyl]-6-quinoxalinecarboxylic acid has also been shown to have neuroprotective effects by reducing the accumulation of amyloid-beta and tau proteins in Alzheimer's disease models.
Eigenschaften
IUPAC Name |
2,3-bis[4-(2-phenylethynyl)phenyl]quinoxaline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H22N2O2/c40-37(41)32-23-24-33-34(25-32)39-36(31-21-17-29(18-22-31)14-12-27-9-5-2-6-10-27)35(38-33)30-19-15-28(16-20-30)13-11-26-7-3-1-4-8-26/h1-10,15-25H,(H,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXDXHMIURNBJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)C(=O)O)N=C3C5=CC=C(C=C5)C#CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis[4-(2-phenylethynyl)phenyl]quinoxaline-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4673100.png)
![4-methyl-3-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4673102.png)
![1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B4673106.png)
![N~1~-(2-methoxydibenzo[b,d]furan-3-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4673110.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4673124.png)
![(2,5-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4673132.png)

![2-{4-[(5-propyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4673137.png)

![3-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4673151.png)
![2-(4-isobutoxy-3-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4673166.png)
![4-tert-butyl-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4673181.png)
![[1-(4-fluorobenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4673182.png)
